N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-3-2-4-13(9-12)17(19)18-7-8-20-14-5-6-15-16(10-14)22-11-21-15/h2-6,9-10H,7-8,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUKQCJLUZSBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The benzodioxole intermediate is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine, to introduce the ethylamine side chain.
Amidation: The final step involves the reaction of the alkylated benzodioxole with 3-methylbenzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary or secondary amines
Substitution: Introduction of halogen, nitro, or other functional groups
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound’s interactions with cellular pathways make it a valuable tool for studying cellular processes and signaling pathways.
Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets. For example, it can inhibit monoamine oxidases (MAO-A and MAO-B) by binding to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of conditions like depression and Parkinson’s disease.
Comparison with Similar Compounds
Table 1: Structural Comparison with Benzodioxole-Containing Analogs
Physicochemical Properties
Table 3: Physicochemical Data of Analogs
The target compound’s melting point is expected to align with benzamides (e.g., 55–183°C), influenced by crystallinity from the ethyloxy linker. Aromatic protons in its 1H NMR would resemble K-16 (δ 6.7–8.4) but with shifts from the 3-methyl group .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 380.4 g/mol
- CAS Number : 2034226-02-1
The compound exhibits its biological activity primarily through the modulation of specific biochemical pathways. It has been shown to interact with various molecular targets, which may include enzymes involved in cell signaling and metabolic processes.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds in the benzamide class have demonstrated the ability to inhibit kinases, which are critical in cancer cell proliferation and survival. For instance, derivatives have been reported to inhibit RET kinase activity effectively .
- Apoptosis Induction : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Similar benzamide derivatives have been shown to reduce inflammation by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response .
Case Studies
- Study on RET Kinase Inhibition :
- Apoptosis Induction in Cancer Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
